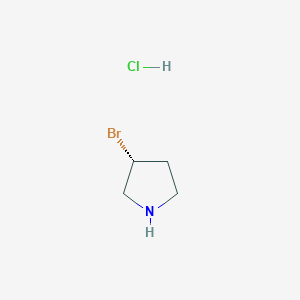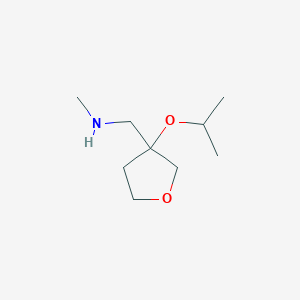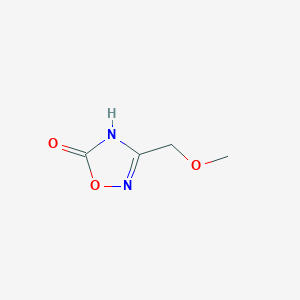![molecular formula C15H12ClN3O3S B2452495 2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 2034286-40-1](/img/structure/B2452495.png)
2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is an organic compound known for its complex structure and potential applications in various scientific fields. Its intricate arrangement includes a chlorinated benzamide group, a thieno[3,2-d]pyrimidine core, and multiple functional groups that confer a range of chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions. It may start with the preparation of intermediate compounds such as 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine followed by functionalization steps including chlorination and amidation reactions.
Industrial Production Methods
For industrial-scale production, optimizing the synthesis route is crucial to ensure high yield, purity, and cost-effectiveness. Industrial methods may involve continuous flow reactors and robust purification techniques such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions:
Oxidation: : Conversion to oxidized derivatives under specific conditions.
Reduction: : Reduction of functional groups in the presence of suitable reducing agents.
Substitution: : Electrophilic or nucleophilic substitution reactions due to the presence of reactive sites.
Common Reagents and Conditions
Typical reagents used include strong oxidizers like potassium permanganate for oxidation, metal hydrides for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be meticulously controlled to ensure desired outcomes.
Major Products
The major products formed depend on the type of reaction. For instance, oxidation might yield quinonoid derivatives, while reduction could result in dechlorinated products. Substitution reactions could lead to various substituted benzamides.
Applications De Recherche Scientifique
2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide has a plethora of applications across different scientific fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or a bioactive molecule.
Medicine: : Explored for its therapeutic properties, possibly as an anticancer or antimicrobial agent.
Industry: : Utilized in the production of specialty chemicals or as a precursor in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism by which 2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzymatic activity by binding to the active site or modulate receptor functions, leading to altered cellular pathways.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar thieno[3,2-d]pyrimidine cores or benzamide groups, 2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide stands out due to its unique structural configuration and reactivity profile. Similar compounds include:
2-chloro-N-(2-thienyl)benzamide
2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine derivatives
Its unique structure allows for distinctive interactions and applications that are not easily replicated by other compounds.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-10-4-2-1-3-9(10)13(20)17-6-7-19-14(21)12-11(5-8-23-12)18-15(19)22/h1-5,8H,6-7H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZPEVTYOVIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one](/img/structure/B2452412.png)





![TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE](/img/structure/B2452421.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2452423.png)
![3-(2-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452424.png)

![2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one](/img/structure/B2452427.png)
![ethyl 1-{[(4-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2452429.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2452435.png)
